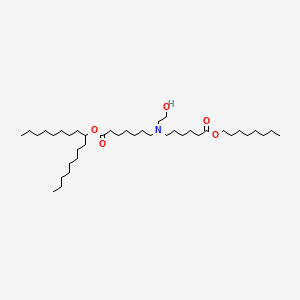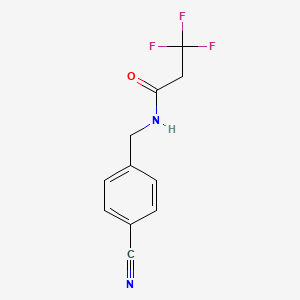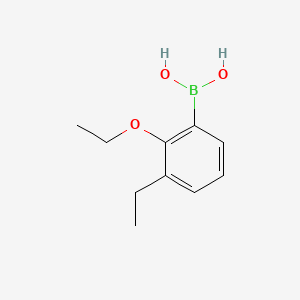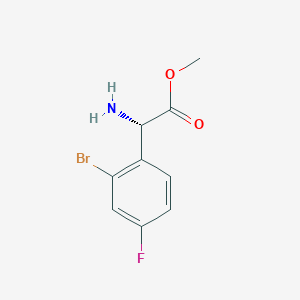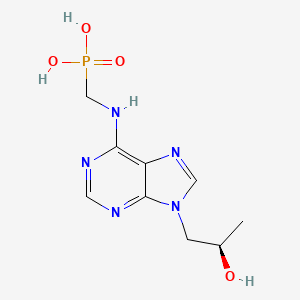
(R)-(((9-(2-Hydroxypropyl)-9H-purin-6-yl)amino)methyl)phosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-(((9-(2-Hydroxypropyl)-9H-purin-6-yl)amino)methyl)phosphonic acid is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine base linked to a hydroxypropyl group and a phosphonic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(((9-(2-Hydroxypropyl)-9H-purin-6-yl)amino)methyl)phosphonic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives with other nitrogen-containing compounds.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group is introduced via a nucleophilic substitution reaction, where a suitable hydroxypropyl halide reacts with the purine base.
Attachment of the Phosphonic Acid Moiety:
Industrial Production Methods
Industrial production of ®-(((9-(2-Hydroxypropyl)-9H-purin-6-yl)amino)methyl)phosphonic acid may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
®-(((9-(2-Hydroxypropyl)-9H-purin-6-yl)amino)methyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxypropyl group or the phosphonic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield propionaldehyde or propionic acid derivatives, while reduction of the phosphonic acid group can produce phosphine oxides.
科学的研究の応用
®-(((9-(2-Hydroxypropyl)-9H-purin-6-yl)amino)methyl)phosphonic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying purine metabolism.
Medicine: It has potential therapeutic applications, including antiviral and anticancer properties.
Industry: The compound is used in the development of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of ®-(((9-(2-Hydroxypropyl)-9H-purin-6-yl)amino)methyl)phosphonic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor of enzymes involved in purine metabolism, thereby affecting cellular processes such as DNA and RNA synthesis. The phosphonic acid moiety can also interact with metal ions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Adenosine Triphosphate (ATP): A purine nucleotide with a similar purine base structure but different functional groups.
Phosphonoacetic Acid: Contains a phosphonic acid group but lacks the purine base.
9-(2-Hydroxypropyl)adenine: Similar hydroxypropyl group attached to a purine base but without the phosphonic acid moiety.
Uniqueness
®-(((9-(2-Hydroxypropyl)-9H-purin-6-yl)amino)methyl)phosphonic acid is unique due to its combination of a purine base, hydroxypropyl group, and phosphonic acid moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
特性
分子式 |
C9H14N5O4P |
|---|---|
分子量 |
287.21 g/mol |
IUPAC名 |
[[9-[(2R)-2-hydroxypropyl]purin-6-yl]amino]methylphosphonic acid |
InChI |
InChI=1S/C9H14N5O4P/c1-6(15)2-14-4-12-7-8(10-3-11-9(7)14)13-5-19(16,17)18/h3-4,6,15H,2,5H2,1H3,(H,10,11,13)(H2,16,17,18)/t6-/m1/s1 |
InChIキー |
POHXYSQJAPHNGL-ZCFIWIBFSA-N |
異性体SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)NCP(=O)(O)O)O |
正規SMILES |
CC(CN1C=NC2=C(N=CN=C21)NCP(=O)(O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


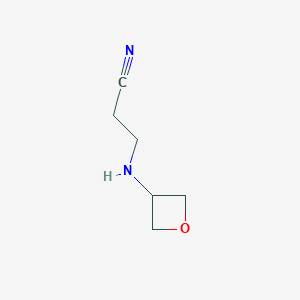
![1-(4-chlorophenyl)-2-oxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indole-3-carbaldehyde](/img/structure/B14891828.png)
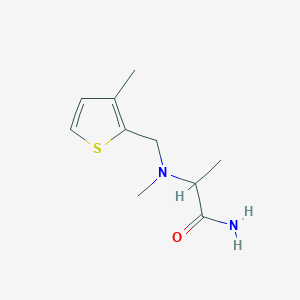
![(1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14891839.png)
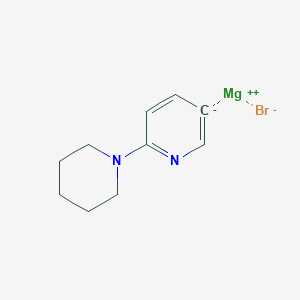
![(S)-2-([1,1'-Biphenyl]-4-yl)piperidine](/img/structure/B14891853.png)
